2-Iodobutane-D9 CAS number and chemical identifiers
2-Iodobutane-D9 CAS number and chemical identifiers
An In-Depth Technical Guide to 2-Iodobutane-D9
This guide provides a comprehensive overview of 2-Iodobutane-D9, a deuterated isotopologue of 2-iodobutane. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This document delves into the compound's chemical identity, physical properties, applications, and the analytical methodologies for its characterization, while also emphasizing safe handling and storage protocols.
Core Chemical Identity
2-Iodobutane-D9, also known as (±)-sec-Butyl-d9 Iodide, is a saturated alkyl halide where all nine hydrogen atoms on the butane backbone have been replaced with deuterium atoms. This isotopic substitution makes it a valuable tool in various scientific analyses without significantly altering its chemical reactivity compared to its non-deuterated counterpart.
Chemical Identifiers
A precise understanding of a compound's identifiers is critical for procurement, regulatory compliance, and accurate documentation in research. The key identifiers for 2-Iodobutane-D9 are summarized below.
| Identifier | Value | Source |
| CAS Number | 1219795-41-1 | [1][2] |
| Molecular Formula | C₄D₉I | [1] |
| Synonyms | (±)-sec-Butyl Iodide-d9, 3-Iodobutane-1,1,1,2,2,3,4,4,4-d9 | [1][3] |
| InChI | InChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D | [1] |
| InChIKey | IQRUSQUYPCHEKN-CBZKUFJVSA-N | [1] |
| SMILES | [2H]C([2H])([2H])C([2H])([2H])C([2H])(I)C([2H])([2H])[2H] | [1] |
Physicochemical Properties and Specifications
The physical properties of 2-Iodobutane-D9 are largely similar to those of standard 2-iodobutane, with minor variations due to the increased mass from deuterium.
| Property | Value | Notes |
| Molecular Weight | 193.08 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | ~119-120 °C | Data for the non-deuterated analog.[5][6] |
| Melting Point | ~ -104 °C | Data for the non-deuterated analog.[5][6] |
| Density | ~1.598 g/mL at 25 °C | Data for the non-deuterated analog.[5] |
| Isotopic Enrichment | ≥99 atom % D | [3] |
| Chemical Purity | Typically >98% (GC) | [7] |
| Solubility | Insoluble in water; soluble in alcohol and diethyl ether.[2][4][5] | |
| Stability | Light-sensitive; flammable.[2][5] Often stabilized with copper.[3][7] | The addition of a copper chip or powder is a standard practice to quench free radical reactions and scavenge traces of iodine that may form upon decomposition, thereby prolonging shelf life. |
Applications in Scientific Research
The primary utility of 2-Iodobutane-D9 stems from its nature as a stable, isotopically labeled compound.[1] Its increased mass is easily distinguishable by mass spectrometry, making it an excellent internal standard for quantitative analysis of its non-deuterated analog or related volatile organic compounds.
Key Application Areas:
-
Quantitative Mass Spectrometry: Used as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to improve the accuracy and precision of quantification.
-
Mechanistic Studies: Employed in reaction mechanism studies to trace the fate of the butyl group in chemical transformations. The deuterium labels act as probes, and their location in the reaction products can be determined by NMR or mass spectrometry.
-
Environmental Analysis: Can be used as a surrogate standard in environmental monitoring for volatile organic compounds (VOCs) to assess the efficiency of sample preparation and analytical methods.
Experimental Protocol: Use as an Internal Standard in GC-MS Analysis
This protocol outlines the use of 2-Iodobutane-D9 for the quantification of 2-iodobutane in a sample matrix.
Objective: To accurately quantify the concentration of 2-iodobutane in an organic solvent using 2-Iodobutane-D9 as an internal standard.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 2-iodobutane (the analyte) in methanol.
-
Prepare a 1 mg/mL stock solution of 2-Iodobutane-D9 (the internal standard, IS) in methanol.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by spiking known, varying amounts of the analyte stock solution into vials.
-
To each calibration standard, add a fixed amount of the IS stock solution. For example, add 10 µL of the 1 mg/mL IS solution to each standard.
-
Dilute all calibration standards to a final volume of 1 mL with methanol. This results in a constant concentration of the IS and varying concentrations of the analyte.
-
-
Sample Preparation:
-
To 1 mL of the unknown sample, add the same fixed amount of the IS stock solution (10 µL of 1 mg/mL).
-
-
GC-MS Analysis:
-
Inject 1 µL of each calibration standard and the unknown sample into the GC-MS system.
-
The GC method should be optimized to separate 2-iodobutane from other matrix components.
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both the analyte and the IS.
-
For 2-iodobutane (M=184.02), monitor the molecular ion [M]⁺ at m/z 184 and a key fragment ion, such as [C₄H₉]⁺ at m/z 57.[8]
-
For 2-Iodobutane-D9 (M=193.08), monitor the molecular ion [M]⁺ at m/z 193 and the corresponding fragment [C₄D₉]⁺ at m/z 66.
-
-
-
Data Analysis:
-
For each injection, calculate the peak area ratio of the analyte to the IS.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
Causality: The use of a deuterated internal standard is a superior method for quantification because it co-elutes with the analyte and experiences similar ionization and fragmentation behavior in the mass spectrometer. This corrects for variations in injection volume, sample loss during preparation, and fluctuations in instrument response, leading to highly reliable results.
Experimental Workflow Diagram
Caption: Workflow for using 2-Iodobutane-D9 as an internal standard.
Analytical Characterization
Confirming the identity and purity of isotopically labeled compounds is paramount. NMR and Mass Spectrometry are the primary techniques for the structural verification of 2-Iodobutane-D9.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides a definitive molecular weight and characteristic fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 193, corresponding to [C₄D₉I]⁺, confirms the molecular weight.
-
Key Fragments: The base peak for the non-deuterated compound is often the butyl cation [C₄H₉]⁺ at m/z 57.[8] For 2-Iodobutane-D9, the corresponding fragment [C₄D₉]⁺ would be observed at m/z 66. The presence of iodine can be confirmed by a peak at m/z 127, corresponding to the iodine cation [I]⁺.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the positions of the deuterium labels.
-
¹H NMR: In a fully deuterated compound like 2-Iodobutane-D9 with high isotopic enrichment (e.g., 99 atom % D), the proton NMR spectrum should show only very small residual signals from the non-deuterated species.[3] The absence of significant proton signals at the chemical shifts expected for 2-iodobutane confirms successful deuteration.
-
¹³C NMR: The ¹³C NMR spectrum is a powerful tool for confirming the carbon backbone. The spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.[9] The signals will be split into multiplets due to coupling with deuterium (C-D coupling), which differs from the C-H coupling seen in the non-deuterated analog.
Safety, Handling, and Storage
Proper handling and storage are essential due to the chemical nature of alkyl iodides.
-
Hazards: 2-Iodobutane is a flammable liquid and vapor.[2][5][7] It can cause skin and eye irritation and may be harmful if inhaled or swallowed.[2][10]
-
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][11]
-
Use non-sparking tools and ground all equipment when transferring the liquid to prevent static discharge.[2][11][12]
-
Storage:
-
Stability: The compound is typically stabilized with copper.[3][7] It is recommended to re-analyze for chemical purity if stored for extended periods (e.g., over three years).[3]
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2-Iodobutane - Sigma-Aldrich.
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